molecular formula C18H32N2 B14920948 1-(Cyclohex-3-en-1-ylmethyl)-4-(4-methylcyclohexyl)piperazine

1-(Cyclohex-3-en-1-ylmethyl)-4-(4-methylcyclohexyl)piperazine

Cat. No.: B14920948
M. Wt: 276.5 g/mol
InChI Key: SOZFAPALWISQBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Cyclohex-3-en-1-ylmethyl)-4-(4-methylcyclohexyl)piperazine is a complex organic compound that belongs to the class of piperazines Piperazines are heterocyclic amines that are widely used in medicinal chemistry due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Cyclohex-3-en-1-ylmethyl)-4-(4-methylcyclohexyl)piperazine typically involves the following steps:

    Formation of the Cyclohexene Derivative: The initial step involves the preparation of the cyclohexene derivative. This can be achieved through the hydrogenation of benzene to form cyclohexane, followed by dehydrogenation to yield cyclohexene.

    Alkylation of Piperazine: The cyclohexene derivative is then reacted with piperazine in the presence of a suitable base, such as sodium hydride, to form the desired product. The reaction is typically carried out in an inert atmosphere to prevent oxidation.

    Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(Cyclohex-3-en-1-ylmethyl)-4-(4-methylcyclohexyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or alcohols.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert ketones or aldehydes back to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides can be replaced with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of ketones or alcohols.

    Reduction: Conversion of ketones or aldehydes to alcohols.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

1-(Cyclohex-3-en-1-ylmethyl)-4-(4-methylcyclohexyl)piperazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Cyclohex-3-en-1-ylmethyl)-4-(4-methylcyclohexyl)piperazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-(Cyclohexylmethyl)piperazine: Lacks the methylcyclohexyl group, making it less complex.

    4-(4-Methylcyclohexyl)piperazine: Does not have the cyclohexene ring, resulting in different chemical properties.

Uniqueness

1-(Cyclohex-3-en-1-ylmethyl)-4-(4-methylcyclohexyl)piperazine is unique due to its combination of a cyclohexene ring and a methylcyclohexyl group attached to a piperazine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H32N2

Molecular Weight

276.5 g/mol

IUPAC Name

1-(cyclohex-3-en-1-ylmethyl)-4-(4-methylcyclohexyl)piperazine

InChI

InChI=1S/C18H32N2/c1-16-7-9-18(10-8-16)20-13-11-19(12-14-20)15-17-5-3-2-4-6-17/h2-3,16-18H,4-15H2,1H3

InChI Key

SOZFAPALWISQBU-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)N2CCN(CC2)CC3CCC=CC3

Origin of Product

United States

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